molecular formula C9H18ClN2OP B013530 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite CAS No. 89992-70-1

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Cat. No.: B013530
CAS No.: 89992-70-1
M. Wt: 236.68 g/mol
InChI Key: QWTBDIBOOIAZEF-UHFFFAOYSA-N
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Description

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a chemical compound widely used in organic synthesis, particularly in the field of DNA synthesis. It is known for its role as a phosphorylation reagent, facilitating the incorporation of phosphate groups into organic molecules. The compound has the molecular formula C₉H₁₈ClN₂OP and a molecular weight of 236.68 g/mol .

Mechanism of Action

Target of Action

The primary target of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is nucleosides and carbohydrates . It plays a crucial role in the selective monophosphorylation of these molecules, which is a key step in various biochemical processes .

Mode of Action

This compound interacts with its targets by acting as a phosphitylating reagent . It facilitates the conversion of protected ribonucleosides to phosphoramidites . This interaction results in changes at the molecular level, enabling the synthesis of oligodeoxyribonucleotides .

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of oligodeoxyribonucleotides . By acting as a phosphitylating reagent, it enables the conversion of protected ribonucleosides to phosphoramidites . This is a critical step in the pathway, leading to downstream effects such as the formation of oligodeoxyribonucleotides .

Pharmacokinetics

Given its role in the synthesis of oligodeoxyribonucleotides, it can be inferred that its bioavailability would be crucial for its function .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of oligodeoxyribonucleotides . These are short DNA molecules that have wide-ranging applications in genetic testing, research, and forensic analysis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it is typically stored in a dry environment to maintain its stability and effectiveness

Biochemical Analysis

Biochemical Properties

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is involved in the selective monophosphorylation of carbohydrates and nucleosides . It interacts with these biomolecules, facilitating their conversion to phosphoramidites . The nature of these interactions is primarily chemical, involving the transfer of a phosphate group to the biomolecule.

Cellular Effects

The effects of this compound on cells are primarily related to its role in DNA synthesis . By acting as a protecting reagent, it influences cell function by enabling the synthesis of DNA strands. This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in the synthesis of DNA . It acts as a protecting reagent, facilitating the conversion of protected ribonucleosides to phosphoramidites . This involves binding interactions with these biomolecules and can result in changes in gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change due to factors such as its stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific experimental conditions and are not currently available in the literature.

Metabolic Pathways

It is known to play a role in the synthesis of DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is typically synthesized through the reaction of chlorophosphite with 2-cyanoethyl diisopropylamine. The reaction involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines and alcohols. The reactions

Properties

IUPAC Name

3-[chloro-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClN2OP/c1-8(2)12(9(3)4)14(10)13-7-5-6-11/h8-9H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTBDIBOOIAZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370534
Record name 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89992-70-1
Record name 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89992-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyanoethyl diisopropylchlorophos phoramidite
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Synthesis routes and methods I

Procedure details

To a solution of 0.54 mL(4.0 mmol) of dichloro(β-cyano)ethoxyphosphine in 40 mL of dichloromethane cooled in an ice-water bath was added 10 mL of diisopropylethylamine, followed by adding 0.64 mL (4.0 mmol) of diisopropylamine under Argon. The reaction mixture was warmed up to room temperature and stirred for 2 h. After adding 0.1 gm of DMAP into the solution, the reaction mixture is ready for the next step reaction.
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

FIG. 15 illustrates the synthesis of bifunctional diphosphitylating, triphosphitylating, and tetraphosphitylating reagents (66, 69, 72). For the preparation of 66, phosphorus trichloride (21, 875 μL, 10 mmol) and diisopropylethylamine (1,747 μL, 10 mmol) were added to anhydrous THF. Diisopropylamine (1,400 μL, 10 mmol) was added dropwise in 10 min to the solution mixture and the mixture was stirred for 45 min at 0° C. to yield diisopropylphosphoramidodichloridite (29). Then 3-hydroxypropionitrile (22, 683 μL, 10 mmol) and diisopropylethylamine (1,747 μL, 10 mmol) were added dropwise to the solution of 29 in anhydrous THF during 10 min period. The stirring was continued for 25 min at 0° C. to afford 2-cyanoethyl diisopropylphosphoramidochloridite (24). Water (180 μL, 10 mmol) and diisopropylethylamine (1,747 μL, 10 mmol) were added dropwise in 10 min period to the solution. The mixture was stirred for 10 min at 0° C. to yield 2-cyanoethyl diisopropylamine hydroxyphosphite (25). Then 29 (1 eq, 10 mmol) that was prepared at the same time in a separate reaction vessel, was added dropwise in 10 min period to the solution containing 25. The mixture was stirred for 25 min at 0° C. to yield diisopropylphosphoramidochloridite-O-2-cyanoethyl diisopropylphosphoramidite 66 (bifunctional diphosphitylating reagent). The reaction mixture containing diphosphitylating reagent 66 was immediately used in coupling reactions with polymer-bound p-acetoxybenzyl alcohol 78. Further stability studies on 66 using mass spectrometry methods showed that the compound remained stable after 2 months storage at −20° C.
Quantity
683 μL
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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